4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide
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Overview
Description
4-(((2,4-Dioxo-1,5-dioxaspiro[55]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide typically involves a multi-step process:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, the reaction of 3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5-dione with an appropriate arylidene compound under controlled conditions can yield the desired spirocyclic intermediate .
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Introduction of the Amino Group: : The intermediate is then subjected to a nucleophilic substitution reaction to introduce the amino group. This step often involves the use of an amine, such as aniline, under basic conditions to facilitate the substitution.
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Sulfonamide Formation: : The final step involves the reaction of the amino-substituted intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide group. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline or other amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making these derivatives promising candidates for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. The sulfonamide moiety is a common pharmacophore in many drugs, and the spirocyclic structure may impart unique biological activity.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The spirocyclic structure may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoic acid
- 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzamide
Uniqueness
Compared to similar compounds, 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c17-25(21,22)12-6-4-11(5-7-12)18-10-13-14(19)23-16(24-15(13)20)8-2-1-3-9-16/h4-7,10,18H,1-3,8-9H2,(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAINWHXBUKJDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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